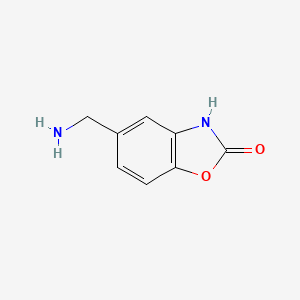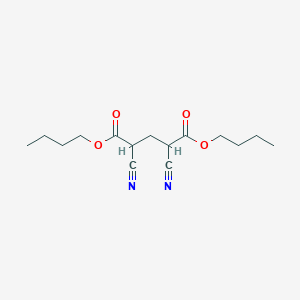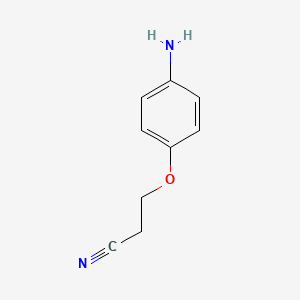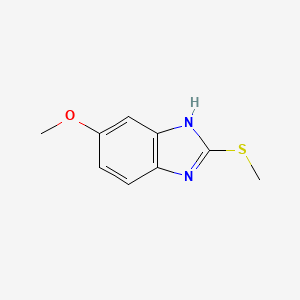
(10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid
Übersicht
Beschreibung
(10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid: is an organic compound with the molecular formula C₂₈H₁₉BO₂ and a molecular weight of 398.26 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid typically involves the following steps:
Formation of the Phenanthren-9-yl and Anthracen-9-yl Precursors: These precursors are synthesized through Friedel-Crafts acylation reactions, followed by reduction and cyclization steps.
Coupling Reaction: The phenanthren-9-yl and anthracen-9-yl groups are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative.
Purification: The final product is purified using column chromatography or recrystallization techniques to achieve high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other functional groups.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include phenanthrene and anthracene derivatives, as well as various substituted boronic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly in cancer research.
Biological Probes: It is used as a probe in biological assays to study cellular processes.
Industry:
Wirkmechanismus
The mechanism of action of (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid involves its ability to form stable complexes with various substrates. This is primarily due to the boronic acid group’s ability to interact with diols and other nucleophiles . The compound’s molecular targets include enzymes and receptors that contain hydroxyl groups, which it can bind to and modulate their activity .
Vergleich Mit ähnlichen Verbindungen
- Phenanthrene-9-boronic acid
- Anthracene-9-boronic acid
- Naphthalene-2-boronic acid
Comparison:
- Uniqueness: (10-(Phenanthren-9-yl)anthracen-9-yl)boronic acid is unique due to its dual aromatic structure, which provides enhanced stability and reactivity compared to simpler boronic acids .
- Reactivity: It exhibits higher reactivity in cross-coupling reactions due to the presence of both phenanthrene and anthracene moieties .
- Applications: While similar compounds are used in organic synthesis, this compound has broader applications in material science and drug development .
Eigenschaften
IUPAC Name |
(10-phenanthren-9-ylanthracen-9-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19BO2/c30-29(31)28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17,30-31H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRZFCUZVZLOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC5=CC=CC=C5C6=CC=CC=C64)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[(2s)-2-Methylpyrrolidin-2-Yl]-1h-Benzimidazole-7-Carboxamide](/img/structure/B3195505.png)

